molecular formula C10H9BrO2S B6317707 Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester CAS No. 89664-76-6

Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester

Cat. No.: B6317707
CAS No.: 89664-76-6
M. Wt: 273.15 g/mol
InChI Key: MDLBSHFEZVVVIJ-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester is an organic compound with the molecular formula C10H9BrO3S It is a derivative of ethanethioic acid, where the hydrogen atom of the thiol group is replaced by a 2-(4-bromophenyl)-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester typically involves the reaction of ethanethioic acid with 2-(4-bromophenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release ethanethioic acid and the corresponding alcohol. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethanethioic acid, S-(4-bromophenyl) ester
  • Ethanethioic acid, S-(2-bromo-4-methylphenyl) ester
  • Ethanethioic acid, S-(4-bromobenzyl) ester

Uniqueness

Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester is unique due to the presence of the 2-(4-bromophenyl)-2-oxoethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and scientific research.

Properties

IUPAC Name

S-[2-(4-bromophenyl)-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2S/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLBSHFEZVVVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445829
Record name Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89664-76-6
Record name Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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